6-Chloro-2-fluoro-3-methylanisole

Description

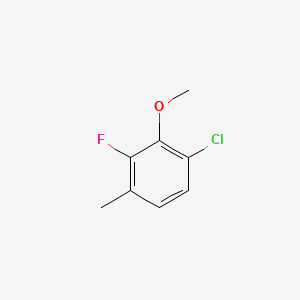

6-Chloro-2-fluoro-3-methylanisole (CAS: 261762-80-5) is a substituted anisole derivative with the molecular formula C₈H₈ClFO and a molecular weight of 174.59 g/mol. Structurally, it features a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, a chlorine atom at position 6, and a methyl group at position 3 on the benzene ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-chloro-3-fluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMWIPGMWUYBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378620 | |

| Record name | 6-Chloro-2-fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-80-5 | |

| Record name | Benzene, 1-chloro-3-fluoro-2-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-fluoro-3-methylanisole can be synthesized through several methods, including:

Halogenation: Starting from 3-methylanisole, selective halogenation can introduce chlorine and fluorine atoms at the desired positions.

Suzuki-Miyaura Coupling: This method involves the coupling of boronic acids with halogenated anisole derivatives under palladium catalysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylanisole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions include various substituted anisole derivatives, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

6-Chloro-2-fluoro-3-methylanisole is used in diverse scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: The compound is used in the development of advanced materials with specific properties.

Biological Research: It is employed in the study of biochemical pathways and interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylanisole involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Attributes :

The compound is commercially available (e.g., from CymitQuimica) in quantities up to 10 g, indicating its industrial relevance.

Comparison with Similar Compounds

Below is a detailed comparison of 6-Chloro-2-fluoro-3-methylanisole with structurally related compounds, emphasizing substitution patterns, functional groups, and applications.

Positional Isomer: 2-Chloro-6-fluoro-3-methylanisole

- Molecular Formula : C₈H₈ClFO (same as target compound)

- Substituents : Chlorine at position 2, fluorine at position 6, methyl at position 3.

- Key Differences: Altered halogen positions reverse electronic effects.

- Collision Cross-Section (CCS) : Predicted CCS for [M+H]+ is 130.0 Ų , slightly lower than expected for the target compound due to distinct spatial arrangement.

Functional Group Variation: 6-Chloro-2-fluoro-3-methylbenzoyl Chloride

- Molecular Formula : C₈H₅Cl₂FO

- Functional Group : Benzoyl chloride (-COCl) replaces methoxy (-OCH₃).

- Reactivity : The carbonyl chloride group increases electrophilicity, making it reactive in Friedel-Crafts acylation or peptide coupling.

- Applications : Used as a precursor for active pharmaceutical ingredients (APIs) requiring acylated aromatic scaffolds.

Substituent Complexity: 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole

- Molecular Formula : C₁₀H₁₀ClFO

- Substituents : Additional 1-methyleneethyl group at position 6.

- Synthesis Challenges: Requires multi-step routes involving intermediates like 1-(4-chloro-3-fluoro-2-methoxyphenyl)ethanone.

- Applications : Bulkier substituents may enhance lipid solubility, favoring blood-brain barrier penetration in CNS-targeted drugs.

Nitro-Substituted Analog: 2-Fluoro-3-methyl-6-nitroaniline

- Molecular Formula : C₇H₇FN₂O₂

- Functional Groups: Nitro (-NO₂) and amine (-NH₂) replace methoxy and chlorine.

- Electronic Effects : Nitro groups strongly deactivate the ring, directing electrophilic substitution to specific positions.

- Applications : Likely used in dye synthesis or as a corrosion inhibitor due to nitro-amine interactions.

Data Tables

Table 1: Structural and Physical Properties Comparison

Research Findings and Implications

- Substituent Position Matters : Positional isomerism (e.g., 2-Cl vs. 6-Cl) significantly impacts electronic distribution and CCS values, influencing drug metabolism and environmental persistence.

- Functional Group Interchange : Replacing methoxy with benzoyl chloride (as in ) shifts reactivity from nucleophilic to electrophilic, enabling diverse synthetic pathways.

Biological Activity

6-Chloro-2-fluoro-3-methylanisole is an organic compound classified within the phenolic group, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring that also contains chlorine, fluorine, and methyl substituents. This compound has garnered attention in scientific research due to its potential biological activity and interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C_8H_8ClF

- CAS Number : 261762-80-5

- Molecular Weight : 174.60 g/mol

The structural complexity of this compound contributes to its diverse biological activities, which are influenced by the arrangement of substituents on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of chlorine and fluorine enhances its reactivity and binding affinity, while the hydroxyl group facilitates hydrogen bonding with target proteins. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways, making it a candidate for further pharmacological exploration.

Enzyme Interactions

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have shown that compounds with similar structures can act as enzyme inhibitors, impacting metabolic pathways crucial for cellular function . The specific enzymes affected by this compound remain an area for further investigation.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study focused on the inhibition of cytochrome P450 enzymes demonstrated that halogenated anisoles could significantly alter enzymatic activity, suggesting potential applications in drug metabolism research .

- Another investigation highlighted the compound's role in modulating the activity of acetylcholinesterase, an enzyme critical for neurotransmission.

-

Pharmacological Potential :

- Preliminary assessments have suggested that this compound may possess anti-inflammatory properties, similar to other phenolic compounds. This has implications for its use in developing therapeutic agents targeting inflammatory diseases.

Toxicological Assessments

While exploring the biological activities, it is crucial to assess the toxicity profiles associated with this compound. Toxicological studies indicate that compounds with similar structures can exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation during pharmacological development .

Table 1: Biological Activity Overview

| Property | Details |

|---|---|

| Molecular Formula | C_8H_8ClF |

| CAS Number | 261762-80-5 |

| Synthesis Route | Nucleophilic aromatic substitution |

| Industrial Production | Utilizes advanced catalytic systems for synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.